2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and thieno[3,2-d]pyrimidin-4(3H)-one rings suggests that this compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the indole ring is a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
For instance, Abdelriheem, Ahmad, and Abdelhamid (2015) described the synthesis of new thieno[2,3-b]pyridines and pyrimidinone derivatives, including methods that could potentially be applied to the synthesis of the specified compound (Abdelriheem et al., 2015). Additionally, Zadorozhny, Turov, and Kovtunenko (2010) explored the synthesis of substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which share structural similarities with the compound , offering insights into their physicochemical properties and biological potential (Zadorozhny et al., 2010).
Biological Activities
The biological activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been a significant area of research. Kahveci et al. (2020) synthesized new derivatives and evaluated their antibacterial and antifungal activities, providing evidence of the compound's potential in combating microbial infections (Kahveci et al., 2020). This research underscores the importance of exploring the compound's applications in developing new antimicrobial agents.
Anticancer Potential
The anticancer potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also been highlighted in scientific studies. For example, Liu et al. (2019) synthesized a compound with a similar structural framework and demonstrated its significant antiproliferative activity against various cancer cell lines (Liu et al., 2019). These findings suggest that the compound may also possess valuable anticancer properties worth investigating further.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are a part of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely and could potentially include a range of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects could be quite diverse depending on the specific targets and pathways involved.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-17-7-5-15(6-8-17)13-27-22(29)21-18(10-12-30-21)25-23(27)31-14-20(28)26-11-9-16-3-1-2-4-19(16)26/h1-8,10,12H,9,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEDATAUSZZBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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